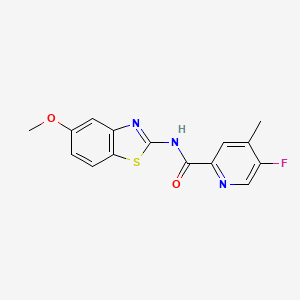

![molecular formula C18H17N3O4 B2797179 2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile CAS No. 902938-97-0](/img/structure/B2797179.png)

2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile” is a complex organic compound. It is related to a class of compounds that includes furan derivatives . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Wissenschaftliche Forschungsanwendungen

Radiolabeling for Imaging

The synthesis and application of carbon-11 labelled prazosin, a molecule structurally related to the compound due to the inclusion of a furoyl piperazine moiety, have been explored for in vivo studies of α1-adrenoreceptors using positron emission tomography (PET) (Ehrin et al., 1988). This approach allows for the non-invasive exploration of receptor systems in living organisms.

Antiviral Research

Compounds bearing the piperazine moiety have shown significant antiviral activity, particularly against the Hepatitis C Virus (HCV). A derivative, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, demonstrated promising HCV entry inhibition, suggesting potential for single or combinational therapeutic use (Jiang et al., 2020).

Enzyme Inhibition for Therapeutic Applications

A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have been synthesized and evaluated for their enzyme inhibitory activity. One compound in particular showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, key targets in Alzheimer's disease treatment, along with antibacterial properties (Hussain et al., 2017).

Antiproliferative and Anti-HIV Activities

Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles have been synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines and for their potential anti-HIV properties, indicating their utility in cancer and HIV research (Al-Soud et al., 2010).

Synthesis and Characterization for Drug Development

The synthesis and characterization of molecules like Terazosin hydrochloride, which share structural similarities with the compound , have been explored for their antibacterial activity. This research contributes to the development of new therapeutic agents (Kumar et al., 2021).

Alzheimer's Disease Research

The synthesis of 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides as potential therapeutic agents for Alzheimer’s disease highlights the focus on enzyme inhibition related to the disease. Certain compounds exhibited promising enzyme inhibition, underlining their potential therapeutic benefits (Hussain et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones, have been found to target poly (adp-ribose) polymerase (parp) in human breast cancer cells .

Mode of Action

Similar compounds have been shown to inhibit the catalytical activity of parp1, enhance cleavage of parp1, enhance phosphorylation of h2ax, and increase caspase 3/7 activity . This suggests that the compound may interact with its targets to induce cell death in cancer cells.

Biochemical Pathways

The inhibition of parp1 and the enhancement of h2ax phosphorylation suggest that the compound may affect dna repair pathways .

Pharmacokinetics

The physicochemical properties of the compound, such as size, charge, and lipophilicity, can influence its pharmacokinetic profile .

Result of Action

Similar compounds have been shown to cause loss of cell viability in human breast cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .

Eigenschaften

IUPAC Name |

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c19-12-14-4-1-2-5-15(14)25-13-17(22)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11H,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXFVYNEQORFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)COC2=CC=CC=C2C#N)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2797098.png)

![(4Ar,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyrazine](/img/structure/B2797100.png)

![3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2797104.png)

![6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2797111.png)

![1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol](/img/structure/B2797114.png)

![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2797115.png)